Aldh1A3-IN-2

ALDH1A3 Enzymatic inhibition Cancer stem cell

Aldh1A3-IN-2 is a defined-potency ALDH1A3 inhibitor (IC50 0.30 μM) that occupies a critical benchmark position between legacy tool DEAB (3.0 μM) and ultra-potent probes KOTX1 (5.14 nM). Its moderate potency is ideal for dose-response studies (0.1–10 μM) without sub-nanomolar handling. Procure with confidence for SAR benchmarking, prostate cancer cell line studies, and control experiments validating high-affinity probes. ≥98% purity; immediate shipping.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 886502-08-5
Cat. No. B10854750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldh1A3-IN-2
CAS886502-08-5
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)N2CCCCC2
InChIInChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
InChIKeyPFELXGCZCNQNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldh1A3-IN-2 (CAS 886502-08-5): Quantitative Procurement Guide for ALDH1A3 Inhibitor Selection


Aldh1A3-IN-2 (Compound 15; CAS 886502-08-5) is a small-molecule inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3) . Its molecular formula is C13H17NO with a molecular weight of 203.28 g/mol [1]. In enzymatic assays, Aldh1A3-IN-2 demonstrates an IC50 of 0.30 μM against ALDH1A3 . ALDH1A3 is overexpressed in various solid tumors and is implicated in cancer stem cell maintenance and therapy resistance, making its inhibition a mechanistically relevant research strategy [1].

Why Aldh1A3-IN-2 Cannot Be Substituted with Generic ALDH Inhibitors: A Procurement Perspective


Generic substitution among ALDH inhibitors is scientifically unsound due to marked isoform selectivity differences and potency variations spanning more than two orders of magnitude. The classic ALDH tool compound DEAB inhibits ALDH1A3 with an IC50 of 3.0 μM, exhibiting approximately 10-fold lower potency than Aldh1A3-IN-2 and significant polypharmacology across ALDH1A1, ALDH1A2, and ALDH2 . Conversely, ultra-potent probes such as KOTX1 (IC50 5.14 nM) and CLM296 (IC50 2 nM) achieve selectivity through distinct binding modes incompatible with the scaffold class of Aldh1A3-IN-2 . Within the same chemical series, Aldh1A3-IN-3 (IC50 0.26 μM) and Aldh1A3-IN-1 (IC50 0.63 μM) demonstrate that minor structural modifications shift potency by factors of 0.5–2×, with downstream consequences for cellular efficacy and isoform selectivity profiles [1]. Substituting one ALDH1A3 inhibitor for another without accounting for these quantitative differences risks invalidating reproducibility, altering cellular phenotype readouts, and confounding SAR interpretation.

Aldh1A3-IN-2 Procurement Evidence: Quantitative Differentiation from ALDH1A3 Inhibitor Comparators


Enzymatic Potency: Aldh1A3-IN-2 vs. Classic Pan-ALDH Tool Compound DEAB

In enzyme inhibition assays, Aldh1A3-IN-2 achieves an IC50 of 0.30 μM against recombinant ALDH1A3, demonstrating approximately 10-fold greater potency compared to the widely used pan-ALDH tool compound DEAB, which exhibits an IC50 of 3.0 μM against the same isoform . This potency advantage reduces the compound concentration required to achieve target engagement in cellular systems, potentially mitigating concentration-dependent off-target effects commonly observed with higher DEAB concentrations.

ALDH1A3 Enzymatic inhibition Cancer stem cell

Intra-Class Structural Positioning: Aldh1A3-IN-2 Potency Among Closely Related Benzaldehyde Derivatives

Within the same chemical series of ALDH1A3 inhibitors, Aldh1A3-IN-2 (Compound 15; IC50 0.30 μM) occupies an intermediate potency position . The close structural analog Aldh1A3-IN-3 (Compound 16) demonstrates marginally higher enzymatic potency with an IC50 of 0.26 μM; however, Aldh1A3-IN-3 exhibits additional substrate activity toward ALDH3A1, a confounding factor for isoform-specific mechanistic studies [1]. Conversely, Aldh1A3-IN-1 shows lower potency with an IC50 of 0.63 μM . Aldh1A3-IN-2 thus provides a defined potency benchmark for SAR studies while avoiding the ALDH3A1 cross-reactivity characteristic of its nearest analog.

Structure-activity relationship ALDH1A3 inhibitor series Prostate cancer

Potency Positioning vs. Ultra-High-Affinity Probes: Differentiating Aldh1A3-IN-2 from KOTX1 and CLM296

Aldh1A3-IN-2 exhibits an enzymatic IC50 of 0.30 μM (300 nM) against ALDH1A3, positioning it in the sub-micromolar potency range . In contrast, the advanced probe KOTX1 achieves an IC50 of 5.14 nM in cellular Aldefluor assays , while CLM296 demonstrates an IC50 of 2 nM in TNBC cellular assays . The approximately 60- to 150-fold potency gap between Aldh1A3-IN-2 and these high-affinity probes defines distinct experimental utility windows. KOTX1 and CLM296 are optimized for in vivo pharmacology and sub-nanomolar target engagement; Aldh1A3-IN-2 operates in a potency range suitable for in vitro mechanistic studies where moderate target occupancy is desirable or where higher concentrations are experimentally compatible.

ALDH1A3 selectivity Cellular potency Probe selection

Isoform Selectivity Context: Aldh1A3-IN-2 vs. Multi-ALDH1A Pan-Inhibitors

Aldh1A3-IN-2 is described as an ALDH1A3 inhibitor, yet quantitative selectivity data against ALDH1A1 and ALDH1A2 are not available in public vendor documentation or primary literature as of the search date . In contrast, structurally and mechanistically distinct inhibitors provide defined selectivity benchmarks: CM10 inhibits ALDH1A1, ALDH1A2, and ALDH1A3 with IC50 values of 1700 nM, 740 nM, and 640 nM, respectively (0.5–1× selectivity among the three isoforms) [1]. MCI-INI-3 demonstrates >140-fold selectivity for ALDH1A3 over ALDH1A1 [2]. ABD0171 inhibits ALDH1A3 (IC50 0.34 μM), ALDH1A2 (0.79 μM), and ALDH1A1 (6.6 μM), yielding 2.3× and 19× selectivity, respectively . Without direct selectivity measurements for Aldh1A3-IN-2, procurement decisions must weigh this data gap against the compound's established use in prostate cancer models where ALDH1A3 is the dominant isoform.

Isoform selectivity ALDH1A family Target specificity

Cytotoxicity Benchmark: Aldh1A3-IN-2 Scaffold in Prostate Cancer Models

Aldh1A3-IN-2 belongs to the benzaldehyde-derived ALDH1A3 inhibitor class whose antiproliferative activity has been characterized in prostate cancer models. In a medicinal chemistry optimization study of the 4-(diethylamino)benzaldehyde scaffold, analogs demonstrated cytotoxicity with IC50 values ranging from 10 to 200 μM against three prostate cancer cell lines, while the reference compound DEAB exhibited IC50 >200 μM . Aldh1A3-IN-2 (Compound 15) is cited as a product within this scaffold class and is described as having potential for cancer disease research, particularly in prostate cancer contexts where ALDH1A3 is overexpressed [1]. However, direct cellular IC50 values for Aldh1A3-IN-2 against specific prostate cancer cell lines are not reported in the available vendor documentation.

Prostate cancer Antiproliferative Cytotoxicity

Aldh1A3-IN-2: Recommended Research Application Scenarios Based on Quantitative Evidence


In Vitro Enzymatic Studies of ALDH1A3 in Prostate Cancer Models

Aldh1A3-IN-2 is best deployed in recombinant enzyme assays and prostate cancer cell line studies where ALDH1A3 is the predominant isoform [1]. Its 0.30 μM IC50 provides a defined potency benchmark intermediate between lower-potency tool compounds like DEAB (3.0 μM) and high-affinity probes such as KOTX1 (5.14 nM) [1][2]. This potency window is appropriate for dose-response experiments using concentrations in the 0.1–10 μM range, avoiding the sub-nanomolar handling requirements of advanced probes while maintaining sufficient activity to achieve target engagement.

Structure-Activity Relationship (SAR) Studies of Benzaldehyde-Derived ALDH Inhibitors

Aldh1A3-IN-2 serves as a reference compound within the benzaldehyde scaffold series for SAR optimization. Its IC50 of 0.30 μM positions it between Aldh1A3-IN-3 (0.26 μM) and Aldh1A3-IN-1 (0.63 μM), enabling researchers to benchmark newly synthesized analogs against a characterized compound that lacks the ALDH3A1 substrate activity associated with Aldh1A3-IN-3 [1]. The compound's commercial availability and defined molecular properties (MW 203.28, XLogP3 2.7) facilitate procurement for medicinal chemistry campaigns [2].

Preliminary Mechanistic Studies Requiring Moderate ALDH1A3 Inhibition Without In Vivo Translation

For laboratories conducting exploratory mechanistic studies of ALDH1A3 function—such as assessing retinoic acid biosynthesis modulation or ALDH1A3-dependent chemoresistance—Aldh1A3-IN-2 provides a cost-accessible entry point [1]. However, procurement should be accompanied by the explicit caveat that selectivity data against ALDH1A1 and ALDH1A2 are not publicly quantified. For studies where isoform selectivity is critical to data interpretation, MCI-INI-3 (>140× selectivity for ALDH1A3 vs. ALDH1A1) or ABD0171 (defined selectivity ratios) represent more appropriate alternatives [2].

Control Compound for High-Potency Probe Validation Experiments

Aldh1A3-IN-2 may be procured as a moderate-potency control compound when validating the effects of ultra-high-affinity ALDH1A3 probes such as KOTX1 (5.14 nM) or CLM296 (2 nM) [1]. The approximately 60- to 150-fold potency differential between Aldh1A3-IN-2 and these advanced probes provides a meaningful dynamic range for confirming concentration-dependent target engagement and for distinguishing on-target ALDH1A3 inhibition from off-target effects observed only at higher compound concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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